6-Bromo-2-methylpyridine-3-boronic acid

描述

Systematic IUPAC Nomenclature and Structural Representation

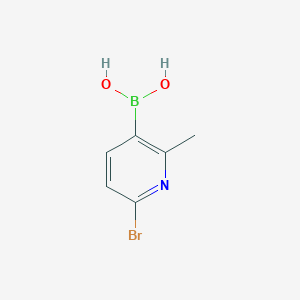

The systematic IUPAC name for this compound is (6-bromo-2-methylpyridin-3-yl)boronic acid . This nomenclature adheres to the following conventions:

- Parent structure : Pyridine, a six-membered aromatic ring with one nitrogen atom.

- Substituents :

- A bromo (-Br) group at position 6.

- A methyl (-CH₃) group at position 2.

- A boronic acid (-B(OH)₂) group at position 3.

The numbering of the pyridine ring begins with the nitrogen atom as position 1, followed by sequential clockwise assignment (Figure 1). The boronic acid functional group is prioritized in the suffix due to its higher precedence over halogens and alkyl groups in IUPAC naming rules.

Structural Representation :

O

|

O-B—C3—C2—CH3

| \

N C6—Br

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number for this compound is 1072944-22-9 , a unique identifier assigned by the Chemical Abstracts Service. Alternative names include:

- Boronic acid, B-(6-bromo-2-methyl-3-pyridinyl)-

- (6-Bromo-2-methylpyridin-3-yl)boronic acid

- 6-Bromo-2-methyl-3-pyridineboronic acid

These synonyms reflect variations in stylistic conventions for describing substituent positions and functional groups (Table 1).

Table 1: Alternative Names and Their Sources

| Name | Source Reference |

|---|---|

| B-(6-Bromo-2-methyl-3-pyridinyl)boronic acid | |

| 6-Bromo-2-methylpyridine-3-boronic acid |

Molecular Formula and Weight Analysis

The molecular formula C₆H₇BBrNO₂ confirms the composition:

- 6 carbon atoms (pyridine ring + methyl group).

- 7 hydrogen atoms .

- 1 boron atom (boronic acid group).

- 1 bromine atom .

- 1 nitrogen atom (pyridine ring).

- 2 oxygen atoms (boronic acid group).

Molecular Weight Calculation :

$$

\text{Weight} = (6 \times 12.01) + (7 \times 1.01) + 10.81 + 79.90 + 14.01 + (2 \times 16.00) = 215.84 \, \text{g/mol}

$$

This matches experimental values reported in chemical databases (Table 2).

Table 2: Molecular Formula Breakdown

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 6 | 12.01 | 72.06 |

| H | 7 | 1.01 | 7.07 |

| B | 1 | 10.81 | 10.81 |

| Br | 1 | 79.90 | 79.90 |

| N | 1 | 14.01 | 14.01 |

| O | 2 | 16.00 | 32.00 |

| Total | 215.84 |

属性

IUPAC Name |

(6-bromo-2-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLYPZNXELJJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660632 | |

| Record name | (6-Bromo-2-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-22-9 | |

| Record name | B-(6-Bromo-2-methyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogen-Metal Exchange Followed by Borylation

This is a fundamental and widely applied method for synthesizing pyridinylboronic acids, including 6-bromo-2-methylpyridine-3-boronic acid. The process involves the conversion of a halopyridine precursor into an organometallic intermediate (typically lithium or magnesium species), which then reacts with a boron electrophile such as trialkyl borates.

- Starting material: 6-Bromo-2-methylpyridine.

- Halogen-metal exchange: Treatment with an organolithium reagent (e.g., n-butyllithium) or Grignard reagent (e.g., magnesium turnings) at low temperatures to generate the corresponding pyridyl lithium or magnesium intermediate.

- Borylation: The intermediate is then quenched with trialkyl borate compounds such as trimethyl borate (B(OMe)3), triisopropyl borate (B(Oi-Pr)3), or tributyl borate (B(OBu)_3).

- Hydrolysis: Acidic work-up converts the boronate ester to the boronic acid.

- This method is cost-effective and reliable for large-scale synthesis.

- The reaction conditions require strict anhydrous and low-temperature control to avoid side reactions.

- The regioselectivity is generally high due to the position of the bromine directing the metalation.

Representative Reaction Scheme:

$$

\text{6-Bromo-2-methylpyridine} \xrightarrow[\text{low temp}]{\text{n-BuLi}} \text{6-lithio-2-methylpyridine} \xrightarrow{\text{B(OMe)}3} \text{boronate ester} \xrightarrow{\text{H}2\text{O}} \text{this compound}

$$

Palladium-Catalyzed Cross-Coupling Borylation

Palladium-catalyzed borylation of halopyridines is a modern and efficient synthetic route that allows direct conversion of 6-bromo-2-methylpyridine into its boronic acid derivative.

- Starting material: 6-Bromo-2-methylpyridine.

- Catalyst: Palladium complexes (e.g., Pd(dppf)Cl2, Pd(PPh3)_4).

- Boron source: Tetraalkoxydiboron (e.g., bis(pinacolato)diboron) or dialkoxyhydroborane.

- Base: Commonly potassium acetate or carbonate.

- Solvent: Polar aprotic solvents such as dimethylformamide or dioxane.

- Reaction conditions: Heating under inert atmosphere to facilitate cross-coupling.

- This method provides high regioselectivity and functional group tolerance.

- It avoids the use of highly reactive organolithium reagents, making it more practical for sensitive substrates.

- It is suitable for late-stage functionalization.

Directed Ortho-Metalation (DoM) Followed by Borylation

Directed ortho-metalation exploits the presence of directing groups on the pyridine ring to selectively metalate the ortho position, followed by borylation.

- Starting material: 2-Methylpyridine derivatives with suitable directing groups.

- Metalation: Treatment with a strong base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures.

- Borylation: Reaction with trialkyl borates.

- Hydrolysis: Acidic work-up to yield the boronic acid.

- This method is highly regioselective due to the directing effect.

- It is effective for substrates where halogen-metal exchange is less efficient.

- Requires careful control of reaction conditions to avoid over-metalation.

Synthesis of 6-Bromo-2-methylpyridine Precursor

Since 6-bromo-2-methylpyridine is the key precursor for the boronic acid synthesis, its preparation is also critical.

Method Summary:

- Starting from 6-amino-2-methylpyridine, bromination is achieved via diazotization and bromination steps.

- The process involves reacting 6-amino-2-methylpyridine with hydrobromic acid and bromine under controlled temperature (-20 to 0 °C).

- Subsequent diazotization with sodium nitrite in acidic conditions converts the amino group to a diazonium salt, which is then replaced by bromine.

- The product is extracted, purified by washing and drying, yielding 6-bromo-2-methylpyridine with high purity (~99.1-99.3%) and yields (~91-92%).

Data Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|---|---|

| Halogen-Metal Exchange/Borylation | 6-Bromo-2-methylpyridine | n-BuLi or Mg reagent, trialkyl borate | Low temp, anhydrous, inert atmosphere | 60-90* | >95* | Cost-effective, scalable |

| Palladium-Catalyzed Borylation | 6-Bromo-2-methylpyridine | Pd catalyst, bis(pinacolato)diboron, base | Heating, inert atmosphere | 70-95* | >95* | Mild, selective, functional group tolerant |

| Directed Ortho-Metalation/Borylation | 2-Methylpyridine derivatives | LDA or LiTMP, trialkyl borate | Low temp, anhydrous | 60-85* | >90* | High regioselectivity |

| Bromination of 6-Amino-2-methylpyridine | 6-Amino-2-methylpyridine | Hydrobromic acid, bromine, sodium nitrite | -20 to 0 °C | 91-92 | 99.1-99.3 | High purity precursor synthesis |

*Yields and purities vary depending on exact conditions and scale.

Research Findings and Industrial Relevance

- The halogen-metal exchange method remains the most fundamental and widely used approach due to its simplicity and cost-effectiveness, especially for large-scale production.

- Palladium-catalyzed borylation offers a modern alternative with milder conditions and better functional group tolerance, suitable for complex molecules and late-stage modifications.

- The bromination of 6-amino-2-methylpyridine to produce 6-bromo-2-methylpyridine is well-established, with high yields and purity, enabling efficient access to the key intermediate for boronic acid synthesis.

- Industrial processes favor methods that minimize side reactions and simplify purification, such as the tosic acid-catalyzed esterification step described in the patent literature for related compounds, highlighting the importance of process optimization.

化学反应分析

Types of Reactions

6-Bromo-2-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, are used for oxidation reactions.

Major Products Formed

Biaryls: Formed in Suzuki–Miyaura coupling reactions.

Boronic Esters: Formed in oxidation reactions.

Substituted Pyridines: Formed in substitution reactions.

科学研究应用

Synthesis and Reactivity

6-Bromo-2-methylpyridine-3-boronic acid can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions. This compound is often utilized as a building block for more complex molecules, particularly in the synthesis of pyridine derivatives.

Synthesis Methodology

- Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with aryl halides in the presence of a palladium catalyst.

- Metal-Halogen Exchange : The bromine atom in 6-bromo-2-methylpyridine can be replaced by lithium or magnesium halides to form new boronic acids.

Biological Applications

Research indicates that this compound exhibits various biological activities, particularly in the field of medicinal chemistry.

Antiproliferative Activity

Recent studies have demonstrated that compounds derived from this compound possess antiproliferative properties against certain cancer cell lines. For instance, derivatives have shown moderate activity against ovarian and lung cancer cells when combined with other therapeutic agents .

Case Studies

- Development of Anticancer Agents : In a study focusing on pyridoclax analogs, researchers utilized 6-bromo derivatives to enhance the binding affinity to Mcl-1, a protein involved in cancer cell survival. The combination of these compounds with Bcl-xL-targeting siRNA demonstrated significant potential for inducing apoptosis in resistant cancer cells .

- Synthesis of Nucleoside Analogues : Another study reported the use of 6-bromo derivatives in synthesizing C-nucleosides through regioselective reactions. These nucleosides were evaluated for their antiviral properties, although they did not exhibit significant activity .

作用机制

The mechanism of action of 6-Bromo-2-methylpyridine-3-boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 6-bromo-2-methylpyridine-3-boronic acid is best highlighted through comparisons with related pyridine-based boronic acids. Below is a detailed analysis:

Structural Analogues with Varying Substituents

Reactivity and Functional Group Comparisons

- Electronic Effects: The bromine atom in this compound acts as an electron-withdrawing group, enhancing the electrophilicity of the boronic acid moiety compared to non-halogenated analogues (e.g., 2-methylpyridine-3-boronic acid) .

- Biological Activity : While direct biological data for this compound are scarce, structurally related imidazo[4,5-b]pyridine derivatives exhibit antiviral and anticancer properties .

Commercial Availability and Pricing

- This compound is available from suppliers like Alfa (Cat. No. H27069) and Combi-Blocks (BB-8574) at purities ≥95%, with prices ranging from $200–$500 per gram depending on scale .

- 6-Bromo-2,4-dimethylpyridine-3-boronic acid (Thermo Scientific, Cat. No. MFCD09037491) is priced similarly but has fewer reported applications .

生物活性

6-Bromo-2-methylpyridine-3-boronic acid (CAS #1072944-22-9) is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound exhibits unique chemical properties due to the presence of both a bromine atom and a boronic acid functional group, making it a versatile intermediate in the synthesis of biologically active molecules.

- Molecular Formula : C₆H₇BBrNO₂

- Molecular Weight : 215.84 g/mol

- Melting Point : Approximately 170 °C (decomposes)

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including its role as a catalyst in organic reactions, its potential therapeutic applications, and its interactions with biological targets.

1. Catalytic Applications

This compound has been utilized in various catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals. The compound's ability to act as a Lewis acid enhances its reactivity in these transformations .

2. Therapeutic Potential

Research has indicated that compounds related to this compound may exhibit anti-cancer properties. For instance, derivatives of pyridine boronic acids have shown potential in targeting Mcl-1, a protein implicated in cancer cell survival. When used alongside Bcl-xL-targeting agents, these compounds can induce apoptosis in resistant cancer cells . However, specific studies directly involving this compound's therapeutic effects remain limited.

3. Antiviral and Cytostatic Effects

A study on regioisomeric pyridine derivatives revealed that certain nucleosides derived from similar structures did not exert significant antiviral or cytostatic effects . This suggests that while this compound has potential as a synthetic intermediate, its direct biological activity may not be pronounced without further modification.

Case Study: Synthesis and Reactivity

In a study focusing on the synthesis of pyridine derivatives, researchers demonstrated that the bromine substitution significantly enhanced yields in metal-halogen exchange reactions compared to other halogens. This property is critical for developing new boronic acid derivatives with improved biological activities .

| Compound | Yield (%) | Reaction Type |

|---|---|---|

| This compound | High | Suzuki-Miyaura Coupling |

| 6-Chloro-2-methylpyridine | Moderate | Nucleophilic Substitution |

Research Findings: Mechanistic Insights

The mechanism of action for boronic acids like this compound often involves the formation of cyclic intermediates during catalytic processes. These intermediates facilitate the conversion of substrates through various pathways, including amidation and esterification reactions .

常见问题

Q. Basic

- NMR : H NMR should show a singlet for the methyl group (δ ~2.5 ppm) and distinct aromatic protons (δ 7.5–8.5 ppm). The boronic acid proton appears as a broad peak (δ ~6–9 ppm) .

- FT-IR : Key peaks include B–O stretching (~1340 cm⁻¹) and O–H bending (~3200 cm⁻¹) .

- DFT Calculations : Compare experimental vibrational frequencies (Raman/IR) with computed values to confirm substituent effects on the pyridine ring .

What mechanistic insights explain the electronic effects of bromine and methyl groups on cross-coupling reactivity?

Advanced

The electron-withdrawing bromine at C6 enhances electrophilicity at C3, facilitating transmetalation in Suzuki-Miyaura reactions. The methyl group at C2 sterically shields the boronic acid, potentially reducing undesired homo-coupling. DFT studies on analogous compounds show that bromine lowers the LUMO energy of the pyridine ring, increasing reactivity toward nucleophilic aryl halides . However, steric hindrance from the methyl group may necessitate higher catalyst loadings (e.g., Pd(PPh₃)₄ at 5 mol%) .

What strategies improve yields in Suzuki-Miyaura couplings with deactivated aryl halides?

Q. Advanced

- Catalyst Selection : Use electron-rich ligands like SPhos or XPhos to enhance oxidative addition with electron-deficient aryl halides .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of deactivated substrates.

- Microwave Assistance : Shorten reaction times (30 min vs. 12 h) and reduce side reactions by accelerating kinetic steps .

- Additives : K₂CO₃ or CsF can stabilize the boronate intermediate, improving transmetalation efficiency .

How do contradictions in reported catalytic systems for this compound’s reactivity arise, and how can they be resolved?

Advanced

Contradictions often stem from differing substrate electronic profiles or solvent effects. For example:

- Pd Catalysts : Pd(OAc)₂ may outperform PdCl₂(dppf) in electron-rich systems but fail with electron-deficient partners due to slower oxidative addition .

- Base Effects : NaOH may hydrolyze boronic acids in aqueous systems, whereas K₃PO₄ in THF/water mixtures minimizes degradation .

Resolution requires systematic screening of catalysts, bases, and solvents under standardized substrate conditions.

What stability challenges does this compound face, and how are they mitigated?

Q. Advanced

- Hydrolysis : The boronic acid group degrades in protic solvents. Store at −20°C under nitrogen with desiccants .

- Oxidation : Air-sensitive; use degassed solvents and Schlenk techniques during synthesis .

- Light Sensitivity : Amber vials prevent photolytic debromination. Stability assays (HPLC monitoring) confirm degradation thresholds .

How does this compound’s reactivity compare to other pyridine boronic acids in C–C bond formation?

Advanced

Compared to 3-pyridineboronic acid derivatives:

- Reactivity : The bromine substituent increases electrophilicity, enabling couplings with less reactive partners (e.g., chloropyridines) .

- Selectivity : Steric effects from the methyl group reduce ortho-substitution in Ullmann couplings but favor para-selectivity in Suzuki reactions .

- Yield Trends : Lower yields (~60%) vs. non-halogenated analogs (~85%) due to steric and electronic trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。